molecular formula C7H9NS B12935165 (S)-2-(Thiophen-3-yl)azetidine

(S)-2-(Thiophen-3-yl)azetidine

Cat. No.: B12935165
M. Wt: 139.22 g/mol
InChI Key: FWRARJVSCZHRHW-ZETCQYMHSA-N
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Description

(S)-2-(Thiophen-3-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine structure Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of a thiophene ring adds unique electronic and steric properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Thiophen-3-yl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and azetidine derivatives.

    Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide or sulfonate, at the 3-position.

    Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with an azetidine derivative, resulting in the formation of this compound.

    Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Thiophen-3-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the azetidine ring can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(S)-2-(Thiophen-3-yl)azetidine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (S)-2-(Thiophen-3-yl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Thiophen-2-yl)azetidine: Similar structure with the thiophene ring at the 2-position.

    (S)-2-(Furan-3-yl)azetidine: Contains a furan ring instead of a thiophene ring.

    (S)-2-(Pyridin-3-yl)azetidine: Features a pyridine ring in place of the thiophene ring.

Uniqueness

(S)-2-(Thiophen-3-yl)azetidine is unique due to the electronic properties imparted by the thiophene ring, which can influence its reactivity and interactions with biological targets. The specific positioning of the thiophene ring also affects the compound’s steric and electronic characteristics, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(2S)-2-thiophen-3-ylazetidine

InChI

InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2/t7-/m0/s1

InChI Key

FWRARJVSCZHRHW-ZETCQYMHSA-N

Isomeric SMILES

C1CN[C@@H]1C2=CSC=C2

Canonical SMILES

C1CNC1C2=CSC=C2

Origin of Product

United States

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